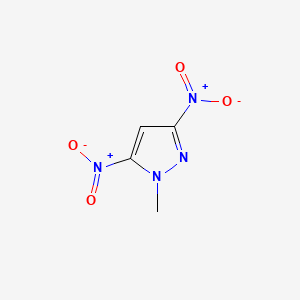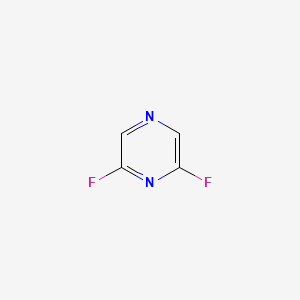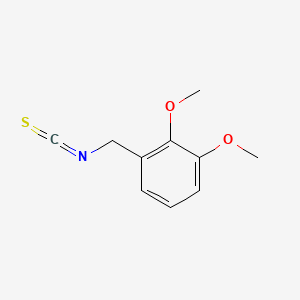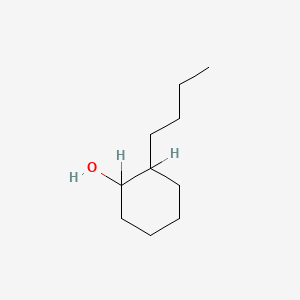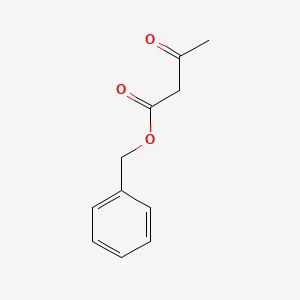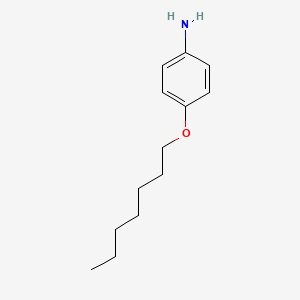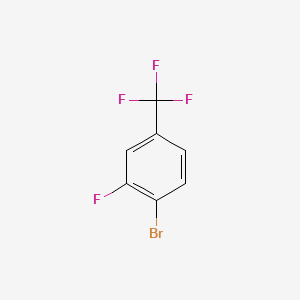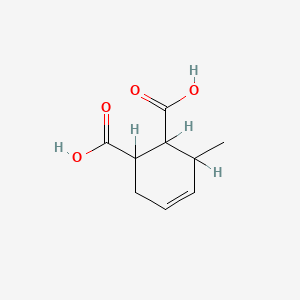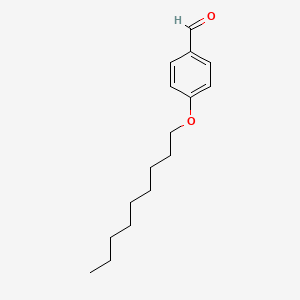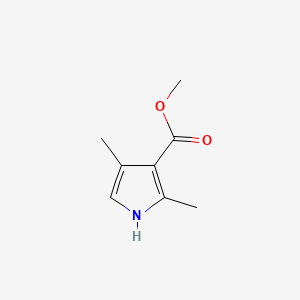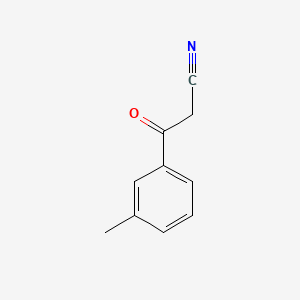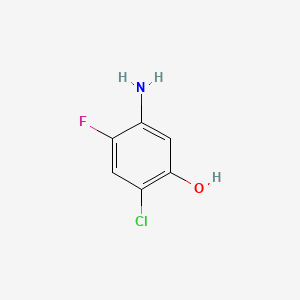
5-Amino-2-chloro-4-fluorophenol
Overview
Description
5-Amino-2-chloro-4-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 . It is a solid substance with a dark brown color .
Molecular Structure Analysis
The InChI code for 5-Amino-2-chloro-4-fluorophenol is 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
5-Amino-2-chloro-4-fluorophenol has a melting point of 157-160°C . It is slightly soluble in chloroform and methanol when heated and sonicated . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
- “5-Amino-2-chloro-4-fluorophenol” could potentially be used as a reagent in the design and structure of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors . These inhibitors are often used in cancer treatment to inhibit the growth of blood vessels that feed tumors.
- While not directly involving “5-Amino-2-chloro-4-fluorophenol”, the related compound “2-Amino-4-fluorophenol” has been used as a precursor for the syntheses of benzoxazoles and benzoxazines . Given the structural similarity, it’s possible that “5-Amino-2-chloro-4-fluorophenol” could be used in a similar manner.
Design and Structure of Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase Inhibitors
Synthesis of Benzoxazoles and Benzoxazines
- “5-Amino-2-chloro-4-fluorophenol” could potentially be used as a reagent in the design and structure of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors . These inhibitors are often used in cancer treatment to inhibit the growth of blood vessels that feed tumors.
- While not directly involving “5-Amino-2-chloro-4-fluorophenol”, the related compound “2-Amino-4-fluorophenol” has been used as a precursor for the syntheses of benzoxazoles and benzoxazines . Given the structural similarity, it’s possible that “5-Amino-2-chloro-4-fluorophenol” could be used in a similar manner.
Design and Structure of Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase Inhibitors
Synthesis of Benzoxazoles and Benzoxazines
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-amino-2-chloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLCOLNTRPSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233461 | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-4-fluorophenol | |
CAS RN |
84478-72-8 | |
| Record name | 5-Amino-2-chloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


